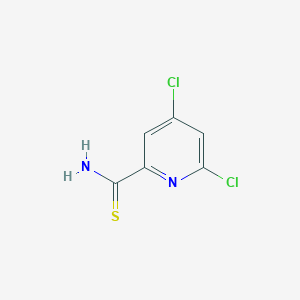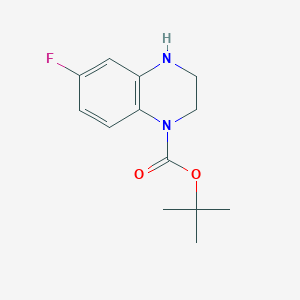![molecular formula C46H29N3O B13673412 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and subsequent functionalization. One common method involves the Suzuki cross-coupling reaction, which is used to introduce various functional groups onto the spiro core . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced spiro compounds.
Scientific Research Applications
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices
Mechanism of Action
The mechanism by which 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The spiro structure provides a rigid and stable framework, which enhances its photophysical properties. The compound can efficiently transport charge carriers, making it an excellent hole-transporting material in optoelectronic devices. Additionally, its ability to undergo various chemical modifications allows for fine-tuning of its electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene] derivatives: These compounds share the spiro core structure and exhibit similar electronic properties.
Diketopyrrolopyrrole-based compounds: Known for their excellent optoelectronic properties and used in similar applications
Uniqueness
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine stands out due to its unique combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination provides enhanced stability, rigidity, and electronic properties, making it particularly suitable for high-performance optoelectronic applications .
Properties
Molecular Formula |
C46H29N3O |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine |
InChI |
InChI=1S/C46H29N3O/c1-3-13-30(14-4-1)31-23-25-33(26-24-31)44-47-43(32-15-5-2-6-16-32)48-45(49-44)34-27-28-42-40(29-34)46(39-21-11-12-22-41(39)50-42)37-19-9-7-17-35(37)36-18-8-10-20-38(36)46/h1-29H |
InChI Key |
KBXCPDFDDATYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC6=C(C=C5)OC7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



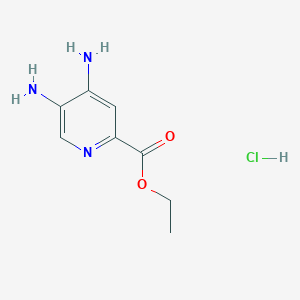
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
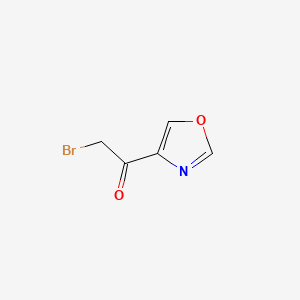
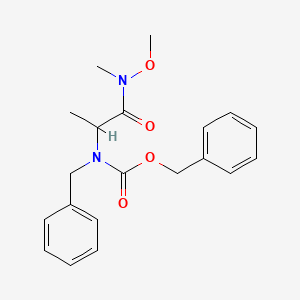
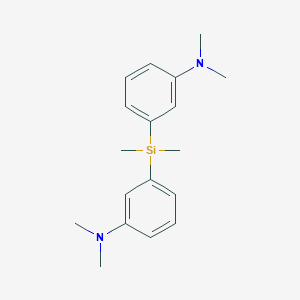
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)

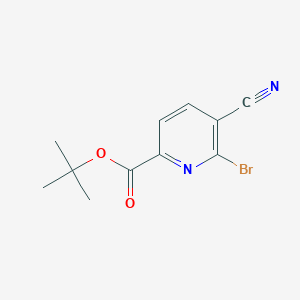
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)

